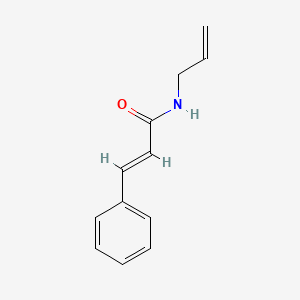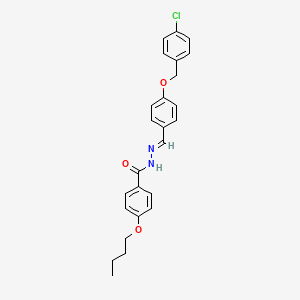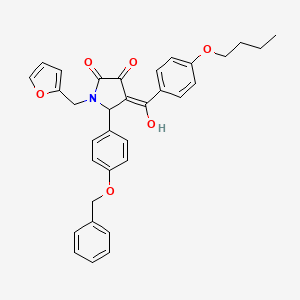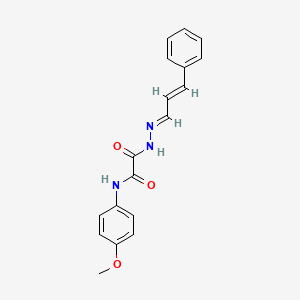![molecular formula C19H15NO2S2 B12008770 10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]- CAS No. 58010-03-0](/img/structure/B12008770.png)
10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]-: is a chemical compound with the molecular formula C19H15NO2S2 and a molecular weight of 353.465 g/mol . This compound belongs to the phenothiazine class, which is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]- typically involves the sulfonylation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]- can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: 10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]- is used as a building block in organic synthesis, particularly in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological and psychiatric disorders .
Medicine: The phenothiazine class, including this compound, is known for its antipsychotic and antiemetic properties. Research is ongoing to explore its potential therapeutic applications .
Industry: In the industrial sector, 10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]- is used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]- involves its interaction with various molecular targets and pathways. In pharmacological applications, it is believed to exert its effects by modulating neurotransmitter receptors, particularly dopamine and serotonin receptors. This modulation can lead to changes in neurotransmitter levels and signaling pathways, which are crucial in the treatment of neurological and psychiatric disorders .
Comparación Con Compuestos Similares
10H-Phenothiazine: The parent compound, known for its wide range of applications in medicine and industry.
10H-Phenothiazine, 10-(4-methylphenyl)-: A similar compound with a methyl group instead of a sulfonyl group, used in similar applications.
Uniqueness: 10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the sulfonyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
58010-03-0 |
|---|---|
Fórmula molecular |
C19H15NO2S2 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
10-(4-methylphenyl)sulfonylphenothiazine |
InChI |
InChI=1S/C19H15NO2S2/c1-14-10-12-15(13-11-14)24(21,22)20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3 |
Clave InChI |
LPRPWRDPVGUTPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-bromophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008707.png)
![2-ethoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12008709.png)


![4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide](/img/structure/B12008736.png)
![N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008737.png)







